molecular formula C4H5Cl3O2 B2613730 1,3-Dichloropropan-2-yl chloroformate CAS No. 55183-48-7

1,3-Dichloropropan-2-yl chloroformate

Cat. No. B2613730
CAS RN: 55183-48-7
M. Wt: 191.43
InChI Key: WPRAJCBWNFZEAS-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl chloroformate is an organic compound with the formula C4H5Cl3O2 . It is a compound of chlorine, hydrogen, and carbon .


Synthesis Analysis

The synthesis of 1,3-Dichloropropan-2-yl chloroformate can be achieved from Phosgene and Epichlorohydrin . Chloroformates are used as reagents in organic chemistry .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloropropan-2-yl chloroformate is represented by the InChI code: 1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2 . The molecular weight of this compound is 191.44 .


Chemical Reactions Analysis

Chloroformates, including 1,3-Dichloropropan-2-yl chloroformate, react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . These reactions typically occur in the presence of a base which serves to absorb the HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dichloropropan-2-yl chloroformate include its molecular weight (191.44), its InChI code (1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2), and its appearance as a powder .

Scientific Research Applications

Haloketones Behavior in Water Samples

Nikolaou et al. (2001) investigated the behavior of haloketones, including 1,3-Dichloropropanone, in water. They found that these compounds decompose in both ultrapure water solutions and drinking water, with decomposition rates higher in drinking water, especially at elevated temperatures. Chloroform formation was observed as a decomposition product in both types of water samples (Nikolaou et al., 2001).

Atmospheric Reactions of Organochlorine Compounds

Tuazon et al. (1984) studied the atmospheric lifetimes and reaction mechanisms of cis- and trans-1,3-dichloropropene, among other organochlorine compounds. They found that the products from these reactions included formyl chloride and chloroacetaldehyde. This study provided insights into the atmospheric lifetimes of these chemicals and their potential environmental impact (Tuazon et al., 1984).

Soil Degradation of Dichloropropenes

Roberts and Stoydin (1976) explored the degradation of 1,3-dichloropropene and 1,2-dichloropropane in soil under various conditions. They found that these compounds were converted into other chemicals and, in some cases, were strongly bound to the soil. This research is significant in understanding the environmental fate of these compounds in agricultural settings (Roberts & Stoydin, 1976).

Sample Preparation Techniques for Chloropropanols Determination

Jędrkiewicz et al. (2014) focused on developing analytical methods for determining chloropropanols, including 1,3-dichloropropanol, in food samples. They emphasized modern extraction techniques, especially combined with derivatization, to simplify and expedite the analysis process (Jędrkiewicz et al., 2014).

Groundwater Contamination by Soil Disinfection

Beugelink (1989) investigated the contamination of groundwater by 1,2-dichloropropane, a component of the soil disinfectant 1,3-dichloropropene. This study aimed to predict future concentration levels in groundwater, highlighting the environmental impact of using such chemicals in agriculture (Beugelink, 1989).

Genotoxicity of Three-Carbon Compounds

Von der Hude et al. (1987) examined the genotoxicity of three-carbon chemicals, including chlorinated compounds like 1,3-dichloropropene. They used the sister chromatid exchange test to assess the genotoxic potential of these compounds, providing essential information on their potential health risks (Von der Hude et al., 1987).

Safety And Hazards

The safety data for 1,3-Dichloropropan-2-yl chloroformate is currently unavailable online . It is recommended to request an SDS or contact customer service for more assistance .

properties

IUPAC Name

1,3-dichloropropan-2-yl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O2/c5-1-3(2-6)9-4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRAJCBWNFZEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloropropan-2-yl chloroformate

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